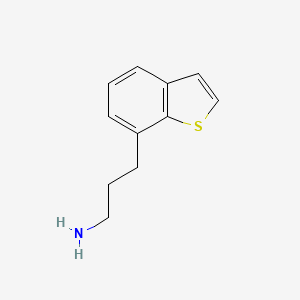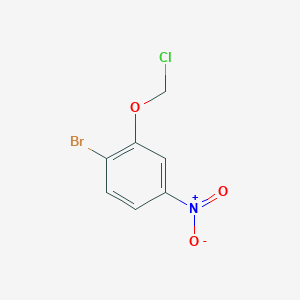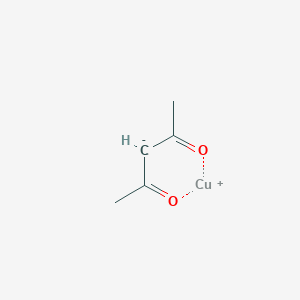![molecular formula C17H19NO5S B13148967 L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester](/img/structure/B13148967.png)
L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester is a derivative of L-tyrosine, an aromatic amino acid. This compound is characterized by the presence of a phenylmethylsulfonyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group of L-tyrosine. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester typically involves the following steps:
Protection of the amino group: The amino group of L-tyrosine is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
Sulfonylation: The protected L-tyrosine is then reacted with phenylmethylsulfonyl chloride in the presence of a base, such as triethylamine, to introduce the phenylmethylsulfonyl group.
Esterification: The carboxyl group of the sulfonylated L-tyrosine is esterified using methanol and a catalyst, such as sulfuric acid, to form the methyl ester.
Deprotection: The protecting group on the amino group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenylmethylsulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylmethylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The methyl ester group enhances the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Tyrosine, N-[(phenylmethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, phenylmethyl ester
- Fluorosulfate-L-tyrosine
Uniqueness
L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The phenylmethylsulfonyl group provides a reactive site for covalent modification of proteins, while the methyl ester group enhances its solubility and bioavailability.
This compound’s unique properties make it a valuable tool in various scientific research fields, offering insights into enzyme mechanisms, protein interactions, and potential therapeutic applications.
Eigenschaften
Molekularformel |
C17H19NO5S |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
methyl (2S)-2-(benzylsulfonylamino)-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C17H19NO5S/c1-23-17(20)16(11-13-7-9-15(19)10-8-13)18-24(21,22)12-14-5-3-2-4-6-14/h2-10,16,18-19H,11-12H2,1H3/t16-/m0/s1 |
InChI-Schlüssel |
AQQLCZHPCSXJIN-INIZCTEOSA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NS(=O)(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NS(=O)(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


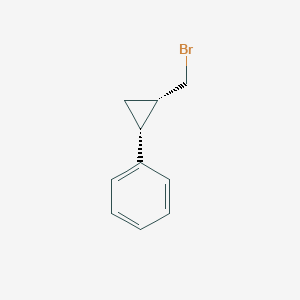
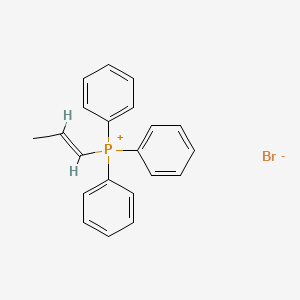
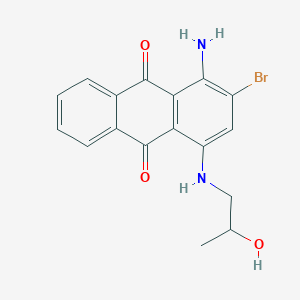
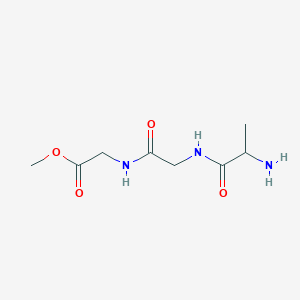

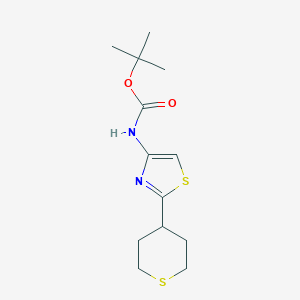

![rel-1-((1S,3R)-1-(2-Aminoethoxy)-3-hydroxy-7-azaspiro[3.5]nonan-7-yl)-4-(1H-imidazol-1-yl)butan-1-one](/img/structure/B13148929.png)

![3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzo[b][1]benzazepine](/img/structure/B13148942.png)
